molecular formula C8H6N2O B7766815 1(2H)-Phthalazinone CAS No. 62054-23-3

1(2H)-Phthalazinone

Cat. No.: B7766815
CAS No.: 62054-23-3
M. Wt: 146.15 g/mol
InChI Key: IJAPPYDYQCXOEF-UHFFFAOYSA-N
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Description

1(2H)-Phthalazinone is a heterocyclic organic compound with the molecular formula C8H6N2O. It is a derivative of phthalazine, featuring a lactam structure. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

1(2H)-Phthalazinone can be synthesized through several methods. One common approach involves the cyclization of o-phthalic acid hydrazide. This reaction typically occurs under acidic conditions, where the hydrazide undergoes intramolecular cyclization to form the phthalazinone ring.

Another method involves the reaction of phthalic anhydride with hydrazine hydrate, followed by cyclization. This process can be carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvent, temperature, and reaction time are critical factors in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

1(2H)-Phthalazinone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phthalazine-1,4-dione.

    Reduction: Reduction of this compound can yield phthalazine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the lactam nitrogen can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

    Oxidation: Phthalazine-1,4-dione.

    Reduction: Phthalazine.

    Substitution: Various substituted phthalazinone derivatives depending on the nucleophile used.

Scientific Research Applications

1(2H)-Phthalazinone has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and as a scaffold for designing biologically active molecules.

    Medicine: Derivatives of this compound have shown potential as anti-inflammatory, anticancer, and antimicrobial agents.

    Industry: It is used in the production of dyes, pigments, and as an intermediate in the synthesis of various pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    Phthalazine: A parent compound of 1(2H)-Phthalazinone, differing by the absence of the lactam structure.

    Phthalazine-1,4-dione: An oxidized form of this compound.

    Pyrazole: Another nitrogen-containing heterocycle with similar reactivity but different structural features.

    Triazole: A five-membered ring containing three nitrogen atoms, often used in similar applications.

Uniqueness

This compound is unique due to its lactam structure, which imparts distinct chemical reactivity and biological activity. This structural feature allows for diverse functionalization and the development of a wide range of derivatives with specific properties and applications.

Properties

IUPAC Name

2H-phthalazin-1-one
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InChI

InChI=1S/C8H6N2O/c11-8-7-4-2-1-3-6(7)5-9-10-8/h1-5H,(H,10,11)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IJAPPYDYQCXOEF-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C2C(=C1)C=NNC2=O
Source PubChem
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Molecular Formula

C8H6N2O
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DSSTOX Substance ID

DTXSID4025903
Record name 1(2H)-Phthalazinone
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Molecular Weight

146.15 g/mol
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Physical Description

Pale yellow solid; [CAMEO] Beige crystalline solid; [Aldrich MSDS]
Record name 1(2H)-Phthalazinone
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Vapor Pressure

0.00000257 [mmHg]
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CAS No.

119-39-1, 62054-23-3
Record name 1(2H)-Phthalazinone
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Synthesis routes and methods I

Procedure details

To 4-(3-(4-(2-((2,4-dichlorophenyl)thio)-2-methylpropanoyl)piperazine-1-carbonyl)-4-fluorobenzyl)phthalazin-1(2H)-one (2.5 g, 15 mmol) in MeOH (25 mL) was added dropwise a solution of Oxone (9.98 g, 30 mmol) in water (25 mL) at 0° C. after addition reaction mixture stirred at 0° C. for 4 h. The progress of reaction was checked by TLC using mobile phase 50% ethyl acetate in pet ether. The reaction mixture was evaporated on a rotatory evaporator under reduced pressure to afford the semisolid off-white compound. The suspension was diluted with water and then extracted with ethyl acetate. The organic layer was washed with brine solution, dried over anhydrous Na2SO4 and solvents were evaporated on a rotatory evaporator under reduced pressure to afford 4-(3-(4-(2-(2,4-dichlorophenyl)sulfinyl)-2-methylpropanoyl)piperazine-1-carbonyl)-4-fluorobenzyl)phthalazin-1(2H)-one (39) as off-white crystals compound (1.4 g, 32%)
Name
4-(3-(4-(2-((2,4-dichlorophenyl)thio)-2-methylpropanoyl)piperazine-1-carbonyl)-4-fluorobenzyl)phthalazin-1(2H)-one
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
9.98 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
phase
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
pet ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A solution of 29.4 g (0.1 mole) of α,α-dibromo-o-toluic acid and 16 g (0.32 mole) of hydrazine hydrate in 200 ml of ethanol was heated under reflux with stirring for 1 hour. The solvent was evaporated under reduced pressure, and the residue recrystallized from ethanol to give 12.8 g (yield: 88%) of 1-phthalazinone having a melting point of 181°-182° C.
Quantity
29.4 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
88%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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